N-Cyclopentyl-5-methylisoxazol-4-amine is a chemical compound classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in their ring structure, which are significant in medicinal chemistry due to their diverse biological activities. The specific compound N-Cyclopentyl-5-methylisoxazol-4-amine has garnered attention for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents targeting various diseases.
This compound can be sourced from various chemical suppliers and is primarily utilized in academic and industrial research settings. It falls under the classification of heterocyclic compounds, specifically within the group of isoxazoles, which are characterized by their unique ring structure that includes a nitrogen atom adjacent to an oxygen atom.
The synthesis of N-Cyclopentyl-5-methylisoxazol-4-amine typically involves a cycloaddition reaction of an alkyne with a nitrile oxide, representing a (3 + 2) cycloaddition process. This method is favored due to its efficiency in forming isoxazole derivatives.
Common reagents include hydroxylamine hydrochloride, which facilitates the formation of the isoxazole ring during the cycloaddition process. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the reaction's outcome.
The molecular formula for N-Cyclopentyl-5-methylisoxazol-4-amine is , with a molecular weight of 166.22 g/mol. The IUPAC name is N-cyclopentyl-5-methyl-1,2-oxazol-4-amine.
Property | Data |
---|---|
Molecular Formula | C9H14N2O |
Molecular Weight | 166.22 g/mol |
IUPAC Name | N-cyclopentyl-5-methylisoxazol-4-amine |
InChI | InChI=1S/C9H14N2O/c1-7-9(6-10-12-7)11-8-4-2-3-5-8/h6,8,11H,2-5H2,1H3 |
InChI Key | ZPMDHCCQKKYXHG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NO1)NC2CCCC2 |
N-Cyclopentyl-5-methylisoxazol-4-amine can participate in various chemical reactions:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3